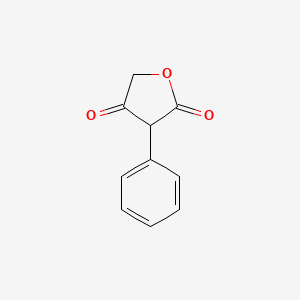
3-Phenyloxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyloxolane-2,4-dione is an organic compound characterized by a five-membered ring structure containing both oxygen and carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxolane-2,4-dione typically involves the cyclization of 1,4-dicarbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . This reaction is often carried out under acidic conditions, using catalysts such as trifluoroacetic acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions: 3-Phenyloxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-Phenyloxolane-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals
作用機序
The mechanism of action of 3-Phenyloxolane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
類似化合物との比較
- 3-Phenyloxolane-2,5-dione
- 3-Methyl-3-phenyloxolane-2,5-dione
- 1,3-Dioxolane, 2-phenyl-
Comparison: 3-Phenyloxolane-2,4-dione is unique due to its specific ring structure and the position of the carbonyl groups. Compared to 3-Phenyloxolane-2,5-dione, it has different reactivity and stability profiles.
特性
CAS番号 |
110680-30-3 |
|---|---|
分子式 |
C10H8O3 |
分子量 |
176.17 g/mol |
IUPAC名 |
3-phenyloxolane-2,4-dione |
InChI |
InChI=1S/C10H8O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChIキー |
JETFVQZDWFGIFE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C(C(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


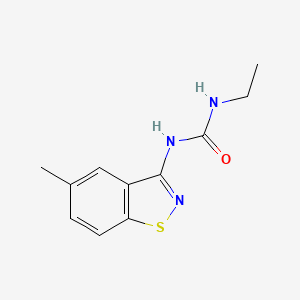
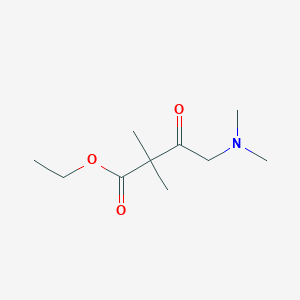


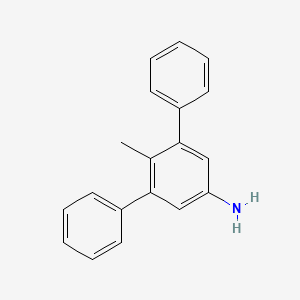

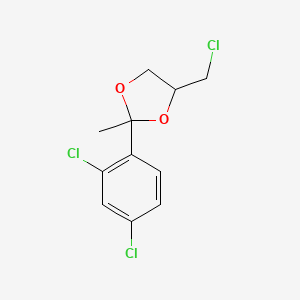

![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
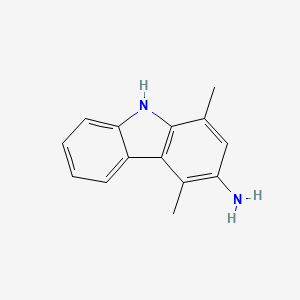

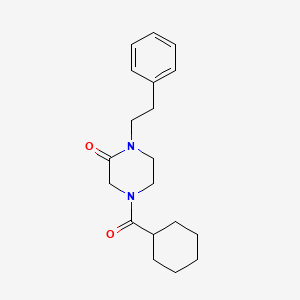
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
